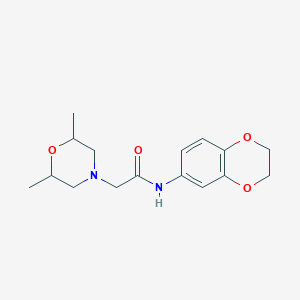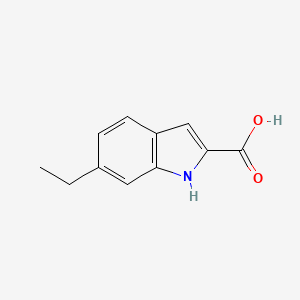
6-ethyl-1H-indole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-ethyl-1H-indole-2-carboxylic Acid” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
Indole derivatives can be synthesized according to the seven positions available for accommodation of different substitutions . Synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated . For instance, arylsulfonyl chlorides, arylthiodisulfides, and indoles or ethyl indole-2-carboxylate have been used to synthesize starting compounds .
Chemical Reactions Analysis
Indole derivatives have been found to have unique inhibitory properties due to the effect of the carboxamide moiety at positions 2 and 3 . They have been used as reactants for the preparation of various compounds with potential biological activities .
Applications De Recherche Scientifique
Synthetic Intermediates
6-ethyl-1H-indole-2-carboxylic acid and its derivatives have been explored in various synthetic applications. For instance, a study demonstrated the facile synthesis of 4-, 6-, and 7-formyl-1H-indole-2-carboxylates, which are valuable synthetic intermediates. These compounds were prepared from ethoxycarbonyl-1H-indole methanesulfonic acids, with transformations including elimination, hydrolysis, and oxidation steps, indicating a potential use in diverse synthetic pathways (Pete, Szöllösy, & Szokol, 2006).
Acylation Techniques
In another study, the Friedel-Crafts reaction of ethyl indole-2-carboxylate with acyl chlorides or acid anhydrides was investigated, highlighting its role in creating various acylindole carboxylates. The study found that under specific reaction conditions, different acylindole derivatives could be selectively synthesized (Murakami et al., 1988).
Polymer Synthesis
The compound also finds application in polymer chemistry. For instance, indole-6-carboxylic acid, a close derivative, was used to create copolymers with 3,4-ethylenedioxythiophene. These polymers showed promise in catalyzing methanol oxidation, indicating potential applications in electrochemistry and materials science (Wu, Kuo, Chen, & Chang, 2015).
Antiviral Research
In the realm of medicinal chemistry, derivatives of indole carboxylic acids have been synthesized and evaluated for antiviral activity. One study synthesized ethyl esters of bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and tested their efficacy against various viruses, highlighting their potential in pharmaceutical research (Ivashchenko et al., 2014).
Applications in Chemical Synthesis
Various studies have detailed the use of ethyl indole-2-carboxylate in chemical synthesis, demonstrating its versatility as an intermediate for the formation of different indole derivatives. This includes its use in reactions like cyclization, acylation, and coupling reactions, showcasing its broad applicability in synthetic chemistry (Tamura, Kwon, Chun, & Ikeda, 1978).
Biological Activity Studies
The synthesis and characterization of indole-2-carboxylic acid derivatives have also been explored for their potential biological activities. Research in this area focuses on developing new compounds with possible therapeutic applications, especially in the context of antibacterial and antifungal activities (Raju et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
6-ethyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-3-4-8-6-10(11(13)14)12-9(8)5-7/h3-6,12H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMHTROSSYBVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-1H-indole-2-carboxylic Acid | |
CAS RN |
383132-71-6 |
Source


|
| Record name | 6-ethyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

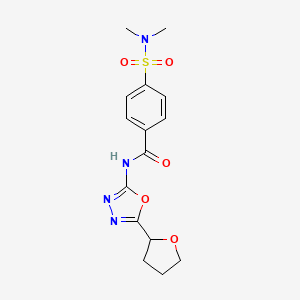
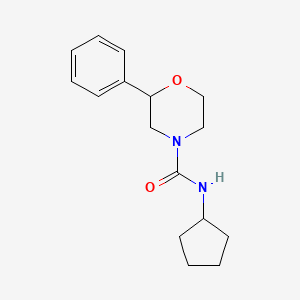
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2766576.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766577.png)
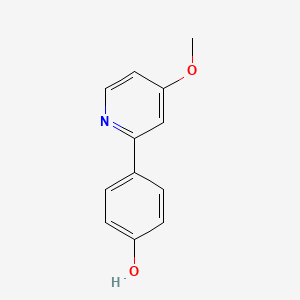
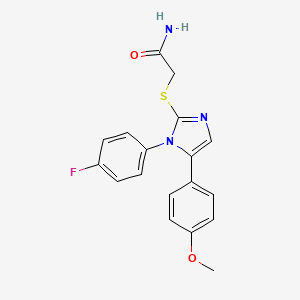
![3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)](/img/structure/B2766583.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2766584.png)
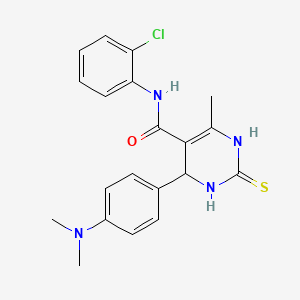
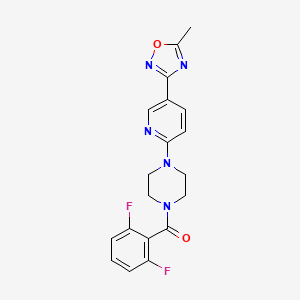
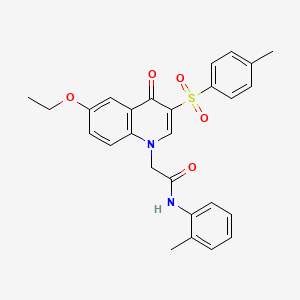
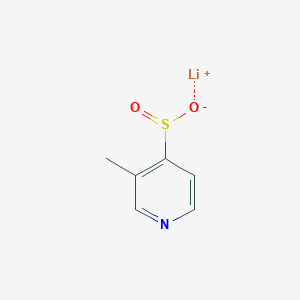
![1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2766593.png)
